The synthesis of CPX-POM involves the modification of ciclopirox to enhance its pharmacokinetic properties. Specifically, the phosphoryloxymethyl ester of ciclopirox is created to improve solubility and facilitate intravenous administration. The technical details of the synthesis include the use of specific reagents and conditions that allow for the successful formation of the ester bond, which is critical for its activity as a prodrug. The resulting compound exhibits significantly improved solubility compared to its parent compound, ciclopirox, which has limited solubility in aqueous solutions .
CPX-POM features a complex molecular structure that includes a pyridinyl moiety and a phosphate group. The structural representation highlights the cyclohexyl and methyl substituents that contribute to its unique properties. The compound exists as a white solid and demonstrates stability under refrigerated conditions. Its chemical structure can be depicted as follows:
The compound's structural integrity is essential for its metabolic conversion to ciclopirox upon administration .
Upon administration, CPX-POM undergoes rapid metabolism to ciclopirox through enzymatic hydrolysis by circulating phosphatases. This conversion is crucial as ciclopirox is the active metabolite responsible for the anticancer effects observed in preclinical studies. Notably, CPX-POM is typically not detected in plasma or urine after administration, indicating complete transformation into ciclopirox within a short timeframe .
The pharmacokinetics of CPX-POM reveal that following intravenous administration, ciclopirox reaches peak plasma concentrations quickly, demonstrating an elimination half-life of approximately one hour .
The mechanism by which CPX-POM exerts its anticancer effects primarily involves the inhibition of Notch signaling pathways. Ciclopirox binds to γ-secretase proteins such as Presenilin 1 and Nicastrin, effectively inhibiting Notch activation which is critical in various cellular processes including proliferation and differentiation. This action has been shown to suppress tumor growth in high-grade urothelial cancer models both in vitro and in vivo .
Additionally, studies have indicated that treatment with CPX-POM leads to significant changes in tumor tissue characteristics, including alterations in cell proliferation rates and immune cell infiltration .
CPX-POM is characterized by several notable physical properties:
Chemical properties include:
These properties contribute to its suitability for intravenous formulations aimed at treating cancer .
CPX-POM is primarily investigated for its therapeutic potential in oncology, particularly for bladder cancer treatment. Clinical trials have focused on assessing its safety, pharmacokinetics, and efficacy in patients with newly diagnosed or recurrent bladder tumors. The compound is administered via intravenous infusion over five days prior to surgical intervention (transurethral resection of bladder tumor), allowing researchers to evaluate its impact on tumor tissues through various molecular techniques such as RNA sequencing and immunohistochemistry .
CPX-POM (fosciclopirox) is a phosphoryl-oxymethyl ester prodrug of ciclopirox (CPX), designed to overcome the intrinsic pharmaceutical limitations of its parent compound. Its systematic chemical name is disodium ((6-cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)methyl phosphate heptahydrate, with a molecular formula of C₁₃H₃₂NNa₂O₁₃P and a molecular weight of 487.35 g/mol [1] [5]. The core structural innovation involves the addition of a phosphoryloxymethyl moiety to the hydroxypyridinone scaffold of ciclopirox, creating an inactive precursor that undergoes rapid enzymatic conversion in vivo. This modification facilitates the liberation of active CPX through the action of ubiquitous phosphatases in systemic circulation, bypassing the need for oxidative metabolism [1] [3]. The prodrug strategy specifically addresses CPX's poor solubility while preserving its bioactive iron-chelating pharmacophore essential for its antifungal and anticancer mechanisms [1] [5].
The derivatization employs a phosphate ester linkage at the 1-hydroxyl group of CPX, transforming it into a water-soluble, ionizable disodium salt. This chemical approach follows established prodrug design principles exemplified by fosphenytoin and fospropofol, where phosphate esterification dramatically enhances aqueous solubility of poorly soluble parent drugs [5]. The POM group functions as a transient, biologically labile transporter that detaches upon phosphatase-mediated hydrolysis in plasma, releasing the active CPX molecule along with formaldehyde and inorganic phosphate as innocuous byproducts [1]. This strategic modification circumvents the formulation challenges associated with CPX and its olamine salt (CPX-O), neither of which possess sufficient aqueous solubility for parenteral administration despite their broad-spectrum biological activities [1] [5]. The synthetic route ensures high purity (>99%) and stability of the crystalline prodrug, enabling development of sterile injectable formulations [3] [5].
Table 1: Molecular Characteristics of CPX-POM and Related Compounds
Property | CPX-POM | Ciclopirox (CPX) | Ciclopirox Olamine (CPX-O) |
---|---|---|---|
Chemical Class | Phosphoryl-oxymethyl prodrug | Hydroxypyridinone antifungal | Ethanolamine salt of CPX |
Molecular Formula | C₁₃H₃₂NNa₂O₁₃P | C₁₂H₁₇NO₂ | C₁₄H₂₄N₂O₃ |
Molecular Weight (g/mol) | 487.35 | 207.27 | 268.35 |
Active Moiety Released | Ciclopirox | -- | Ciclopirox |
CPX-POM exhibits exceptional water solubility (>100 mg/mL), a critical advancement over ciclopirox (CPX) which is sparingly soluble (0.1-1 mg/mL), and CPX-O which has moderate solubility [1] [5]. This property enables formulation as a stable, high-concentration injectable solution (76.8 mg/mL as disodium heptahydrate equivalent to 50 mg/mL CPX-POM) in 25 mM phosphate buffer (pH 7) with 50 mM Captisol® [1] [5]. The formulation maintains chemical stability under refrigerated conditions (2-8°C) for extended periods, with no significant degradation observed in stability studies. Solution stability is pH-dependent, with optimal performance at physiological pH (7.0-7.4), where the prodrug remains intact prior to administration but undergoes rapid hydrolysis in vivo following intravenous or subcutaneous delivery [1] [3]. The high solubility directly enables intravenous bolus administration without precipitation risks, a formulation breakthrough for this drug class [5].
The solubility differential between CPX-POM and its predecessors is profound. While CPX is practically insoluble in aqueous vehicles (log P 2.73, limiting formulation options), and CPX-O achieves solubility only through salt formation (approximately 5-10 mg/mL), CPX-POM achieves concentrations exceeding 76.8 mg/mL in standard buffered vehicles [1] [5] [6]. This represents a >7,500-fold solubility enhancement over CPX and >7-fold over CPX-O. The transformation from a lipophilic molecule (CPX) to a highly ionized, water-soluble prodrug fundamentally changes its pharmaceutical utility, enabling parenteral administration pathways impossible with the parent compounds. Importantly, this solubility advantage does not compromise the bioactive structure, as the active moiety (CPX) is efficiently regenerated following enzymatic cleavage [1] [5].
Table 2: Comparative Physicochemical Properties
Property | CPX-POM | Ciclopirox (CPX) | Ciclopirox Olamine (CPX-O) |
---|---|---|---|
Aqueous Solubility | >100 mg/mL | <0.1 mg/mL | 5-10 mg/mL |
Log P (Calculated) | Not applicable | 2.73 | ~2.0 |
Formulation Relevance | Injectable solutions | Topical only | Topical formulations |
Thermal Stability | Stable 2-8°C | Stable | Stable |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0